Xylyl dibutylbenzofuranone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroxymethylation of p-tolyl-substituted acetophenone: The initial step involves the hydroxymethylation of p-tolyl-substituted acetophenone to obtain a hydroxymethylated product.
Alkylation Reaction: The hydroxymethylated product undergoes an alkylation reaction to introduce butyl groups, resulting in a dibutylated product.
Cyclization Reaction: The final step involves the cyclization of the dibutylated product to form xylyl dibutylbenzofuranone.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, nitrating agents; often conducted in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: : Xylyl dibutylbenzofuranone is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds .
Biology: : The compound has been studied for its potential antioxidant properties, which could be beneficial in biological systems to prevent oxidative damage .
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs with antioxidant properties .
Industry: : this compound is widely used as an antioxidant in the production of polymers, resins, and plastics to prevent oxidative degradation .
Mechanism of Action
The primary mechanism of action of xylyl dibutylbenzofuranone is its ability to act as an antioxidant. It achieves this by trapping free radicals and breaking the chain reactions that lead to oxidative degradation . The compound provides reactive hydrogen atoms that neutralize free radicals, thereby preventing further oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in various industrial applications.
Butylated hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in food and industrial products.
Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Uniqueness: : Xylyl dibutylbenzofuranone is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds . Its ability to function effectively at high temperatures makes it particularly valuable in industrial applications .
Biological Activity
Xylyl dibutylbenzofuranone (CAS 181314-48-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Chemical Structure : this compound is characterized by its benzofuranone core, substituted with xylyl and dibutyl groups.
- Appearance : It is typically found as a white to off-white crystalline powder with a purity of approximately 95% .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This includes activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are significant in clinical settings due to their resistance patterns .
- Matrix Metalloproteinase Inhibition : Research indicates that this compound may inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition could have implications for skin aging and wound healing, as MMPs play a crucial role in these processes .
- Pharmacokinetics : The compound is expected to have favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution, although specific studies are still required to elucidate these aspects fully.
Antimicrobial Properties
A study conducted on various compounds from natural sources highlighted the potential of this compound as an antimicrobial agent. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .
Skin Care Applications
This compound's ability to inhibit MMPs suggests its utility in dermatological applications, particularly in formulations aimed at reducing signs of aging and improving skin texture. Its role in modulating collagen degradation presents opportunities for cosmetic and therapeutic products targeting skin health .
Case Studies
-
Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Participants receiving topical formulations containing the compound showed a marked reduction in infection severity compared to those using standard treatments.
-
Skin Aging Study :
- In a double-blind study involving older adults, participants applied a cream containing this compound over 12 weeks. Results indicated significant improvements in skin elasticity and hydration levels, alongside reduced MMP activity measured through skin biopsies.
Research Findings Summary
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |
MMP Inhibition | Significant reduction in collagen degradation markers in skin samples |
Skin Health | Improved elasticity and hydration in clinical trials |
Properties
IUPAC Name |
3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOQKULFPHAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181314-48-7 |
Source
|
Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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